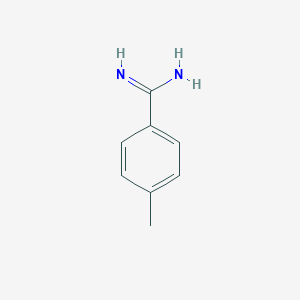

4-Methyl-benzamidine

Description

The exact mass of the compound 4-Methylbenzenecarboximidamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Benzamidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYXITFNZVIVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6326-27-8 (mono-hydrochloride) | |

| Record name | 4-Toluamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00171603 | |

| Record name | 4-Toluamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18465-11-7 | |

| Record name | 4-Toluamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Toluamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylbenzamidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8AA4B4L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Biological Properties of 4-Methylbenzamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzamidine, also known as p-toluamidine, is an aromatic organic compound belonging to the benzamidine class. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside its known biological activities and relevant experimental protocols. Due to the limited availability of extensive experimental data for 4-methylbenzamidine in its free base form, this guide also includes data for its more commonly available hydrochloride salt and, for comparative purposes, data on the structurally related compound, 4-methylbenzamide.

Chemical and Physical Properties

4-Methylbenzamidine is typically handled and studied as its hydrochloride salt to improve stability and solubility in aqueous solutions. The available quantitative data for 4-methylbenzamidine hydrochloride is summarized below.

Table 1: Physicochemical Properties of 4-Methylbenzamidine Hydrochloride

| Property | Value | Reference |

| Synonyms | 4-Methylbenzene-1-carboximidamide hydrochloride, p-Toluamidine hydrochloride | [1] |

| CAS Number | 6326-27-8 | [1] |

| Molecular Formula | C₈H₁₀N₂·HCl | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 210-215 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Comparative Data: 4-Methylbenzamide

For context, the properties of the structurally similar 4-methylbenzamide are provided. It is crucial to note that the amide functional group in 4-methylbenzamide results in different chemical and physical properties compared to the amidine group in 4-methylbenzamidine.

Table 2: Physicochemical Properties of 4-Methylbenzamide

| Property | Value | Reference |

| CAS Number | 619-55-6 | [2][3] |

| Molecular Formula | C₈H₉NO | [2][3] |

| Molecular Weight | 135.16 g/mol | [2] |

| Appearance | White solid | |

| Melting Point | 162.5 °C | [1] |

| Solubility | Sparingly soluble in water, benzene, and chloroform; Very soluble in diethyl ether and ethanol. | [1] |

Experimental Protocols

Synthesis of 4-Methylbenzamidine

A detailed, validated experimental protocol for the synthesis of 4-methylbenzamidine is not widely published. However, a common route for the synthesis of benzamidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by treatment with ammonia. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for 4-methylbenzamidine hydrochloride.

General Methodology:

-

Pinner Salt Formation: Dry hydrogen chloride gas is bubbled through a solution of p-tolunitrile in anhydrous ethanol at low temperature (e.g., 0 °C). The reaction mixture is then typically allowed to stand for several hours to overnight, during which the ethyl p-toluimidate hydrochloride (Pinner salt) precipitates.

-

Ammonolysis: The isolated Pinner salt is then treated with a solution of ammonia in ethanol. This reaction is usually carried out at room temperature and results in the formation of 4-methylbenzamidine hydrochloride, which can be isolated by filtration and purified by recrystallization.

Biological Activity: Serine Protease Inhibition

4-Methylbenzamidine hydrochloride is recognized as a potent inhibitor of serine proteases, which makes it a valuable tool in biochemical and pharmaceutical research.[1] Benzamidines, in general, are known to act as competitive inhibitors of trypsin-like serine proteases.

Experimental Protocol: Serine Protease Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of 4-methylbenzamidine against a serine protease, such as trypsin.

Caption: General workflow for a serine protease inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 4-methylbenzamidine hydrochloride in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a stock solution of the serine protease (e.g., trypsin) in the same buffer.

-

Prepare a stock solution of a chromogenic substrate for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the 4-methylbenzamidine hydrochloride solution to the wells.

-

Add a fixed concentration of the enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known.

-

Spectroscopic Data

For comparative purposes, spectral data for 4-methylbenzamide is widely available and can be found in public repositories such as PubChem[2] and the NIST WebBook.[3] This includes ¹H NMR, ¹³C NMR, IR, and mass spectra. Researchers synthesizing 4-methylbenzamidine can use the data for 4-methylbenzamide as a reference for the aromatic and methyl group signals, while expecting significant differences in the regions corresponding to the functional group.

Conclusion

4-Methylbenzamidine is a valuable research chemical, particularly as an inhibitor of serine proteases. While comprehensive physicochemical data for the free base is limited, its hydrochloride salt is commercially available and characterized by its melting point and molecular formula. The provided general synthetic and assay protocols offer a starting point for researchers working with this compound. Further experimental characterization of 4-methylbenzamidine's properties would be a valuable contribution to the scientific literature.

References

The Structure-Activity Relationship of 4-Methyl-benzamidine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of 4-Methyl-benzamidine Derivatives as Serine Protease Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, with a primary focus on their role as inhibitors of serine proteaces. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound and its Therapeutic Potential

This compound is a small molecule that belongs to the class of benzamidines, which are recognized as potent, reversible, and competitive inhibitors of serine proteases.[1] Serine proteases are a large family of enzymes that play crucial roles in a wide array of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression.[2] The inhibitory activity of benzamidine derivatives makes them attractive scaffolds for the development of novel therapeutic agents targeting diseases where serine protease activity is dysregulated. The 4-methyl substitution on the benzene ring can influence the molecule's electronic properties and steric interactions within the enzyme's active site, thereby modulating its inhibitory potency and selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

| Compound ID | R1 (Amidine Substitution) | R2 (Aromatic Substitution) | Target Enzyme | Inhibition Constant (Kᵢ) (µM) | Key Observations |

| 1 | H | 4-CH₃ | Trypsin | ~4.0[1] | Parent this compound shows moderate inhibitory activity. |

| 2 | H | H | Trypsin | 4.0[1] | Unsubstituted benzamidine for comparison. |

| 3 | Varied Alkyl/Aryl | 4-CH₃ | Trypsin | Varies | Lipophilicity of the R1 substituent generally correlates with increased potency.[3] |

| 4 | H | 4-NH₂ | Trypsin | Varies | Electron-donating groups at the para position can influence binding.[3] |

| 5 | H | 4-NO₂ | Trypsin | Varies | Electron-withdrawing groups at the para position can affect potency.[3] |

Note: The Ki values are approximate and can vary depending on the specific assay conditions. The observations are general trends derived from studies on substituted benzamidines.

Experimental Protocols

Synthesis of N-Substituted this compound Analogs

A general and robust method for the synthesis of N-substituted this compound analogs involves a two-step process starting from 4-methylbenzonitrile. The following is a representative protocol.

Step 1: Pinner Reaction to form 4-Methyl-benzimidate

-

Suspend 4-methylbenzonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred solution for 1-2 hours, ensuring the temperature remains below 10°C.

-

Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 4-methylbenzimidate hydrochloride salt.

Step 2: Amination to form N-Substituted this compound

-

Dissolve the crude imidate salt from Step 1 in anhydrous ethanol.

-

Add the desired primary or secondary amine (1.0-1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

The product, N-substituted this compound hydrochloride, often precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Fluorometric Serine Protease Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound derivatives against a serine protease, such as trypsin, using a fluorogenic substrate.

Materials:

-

Purified trypsin

-

Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC)

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the test compound in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 50 µL of the diluted test compound solution to each well. Include wells with buffer and DMSO as a negative control.

-

Add 25 µL of the trypsin solution (at a final concentration that gives a linear rate of substrate hydrolysis) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.[4]

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound derivatives on serine proteases can impact various signaling pathways. A key pathway regulated by serine proteases is the Protease-Activated Receptor (PAR) signaling cascade.

Protease-Activated Receptor (PAR) Signaling Pathway

Serine proteases like thrombin and trypsin can cleave the N-terminal domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to G-protein-mediated downstream signaling.[5]

Caption: Protease-Activated Receptor (PAR) Signaling Pathway.

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of this compound derivatives typically follows a well-defined workflow, from initial compound design to in-depth biological characterization.

Caption: Experimental Workflow for SAR Studies.

Conclusion

This technical guide has provided a detailed overview of the structure-activity relationship of this compound derivatives as serine protease inhibitors. The presented data and protocols offer a foundation for researchers and drug development professionals to design and evaluate novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. The understanding of the underlying signaling pathways, such as the PAR cascade, is crucial for elucidating the mechanism of action and predicting the physiological consequences of inhibiting these key enzymes. Further research focusing on systematic modifications of the this compound scaffold is warranted to develop next-generation therapeutics for a range of diseases.

References

- 1. Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. benchchem.com [benchchem.com]

Probing the Molecular Recognition Landscape: A Technical Guide to the Protein-Ligand Interactions of 4-Methyl-Benzamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-benzamidine, a derivative of the well-characterized serine protease inhibitor benzamidine, serves as a crucial molecular probe for understanding the intricacies of protein-ligand recognition. Its interactions are of significant interest in the fields of enzymology and drug discovery, particularly in the context of anticoagulation and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the binding characteristics of this compound with its primary protein targets, detailing the thermodynamic and kinetic parameters that govern these interactions. Furthermore, it outlines standardized experimental protocols for the elucidation of these parameters and visualizes the broader biological context and experimental workflows.

Introduction

Benzamidine and its derivatives are canonical examples of competitive inhibitors for trypsin-like serine proteases. These enzymes share a common catalytic mechanism and a conserved S1 specificity pocket that accommodates basic amino acid residues like arginine and lysine. The positively charged amidinium group of benzamidine mimics the guanidinium group of arginine, enabling it to bind with high affinity to the S1 pocket, which features a critical aspartic acid residue (Asp189 in trypsin) at its base.

The addition of a methyl group at the para position of the phenyl ring, yielding this compound, subtly alters the physicochemical properties of the ligand, influencing its binding affinity and selectivity. This modification enhances the hydrophobicity of the molecule, which can lead to more favorable interactions within the binding pocket. This guide summarizes the available quantitative data, provides detailed experimental methodologies for characterization, and presents visual representations of the relevant biological pathways and experimental processes.

Target Proteins and Binding Affinity

The primary targets for this compound are serine proteases, a large family of enzymes crucial in various physiological processes. The most extensively studied interactions are with trypsin and thrombin. Other notable targets include plasmin and Complement C1s.

While specific quantitative binding and thermodynamic data for this compound are not extensively reported in publicly accessible literature, a comparative analysis with its parent compound, benzamidine, offers significant insights. Theoretical and comparative studies indicate that this compound exhibits a higher binding affinity for thrombin than benzamidine itself. This enhanced affinity is attributed to more favorable electrostatic and hydrophobic interactions. For trypsin, the trend of increased potency with less polar p-substituted derivatives suggests a similar enhancement in binding for this compound.

For the purpose of providing a quantitative baseline, the following tables summarize the inhibition constants (Ki) for the parent compound, benzamidine, against its key targets.

Table 1: Inhibition Constants (Ki) of Benzamidine for Target Serine Proteases

| Target Protein | Ki (µM) | Comments |

| Trypsin | 35 | Strong inhibition, classic model system. |

| Thrombin | 220 | Key enzyme in the coagulation cascade. |

| Plasmin | 350 | Essential for fibrinolysis. |

| Complement C1s | ~31,622 | Component of the classical complement pathway. |

Table 2: Comparative Binding Affinity of Benzamidine Derivatives for Thrombin

| Compound | Relative Binding Order | Rationale |

| p-(2-oxo-1-propyl)benzamidine | 1 (Strongest) | Additional interactions within the binding site. |

| p-ethylbenzamidine | 2 | Increased hydrophobicity compared to methyl group. |

| p-(1-propyl)benzamidine | 3 | Further increase in hydrophobicity. |

| p-methylbenzamidine | 4 | Higher affinity than benzamidine due to favorable hydrophobic and electrostatic interactions. |

| benzamidine | 5 | Baseline interaction. |

| p-amidinophenylpyruvate | 6 (Weakest) | Steric and electronic effects may be less favorable. |

Experimental Protocols

The characterization of protein-ligand interactions for compounds like this compound relies on a suite of biophysical techniques. Below are detailed, generalized protocols for three key experimental methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Methodology:

-

Sample Preparation:

-

Dialyze the purified target protein (e.g., trypsin, thrombin) extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to ensure buffer matching.

-

Prepare the this compound solution in the final dialysis buffer. Accurately determine the concentrations of both the protein and the ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated method for the small molecule).

-

Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

-

-

Instrument Setup:

-

Clean the sample and reference cells of the ITC instrument meticulously with detergent and water.

-

Fill the reference cell with the experimental buffer.

-

Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).

-

Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

-

Titration:

-

Set the experimental temperature (e.g., 25 °C).

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 1.5-2.5 µL each) with adequate spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

-

Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the manufacturer's software to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., target protein) immobilized on a sensor chip in real-time. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the target protein to the activated surface by injecting it at a low concentration in a buffer with a pH below its isoelectric point (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). The concentration range should ideally span from 0.1 to 10 times the expected Kd.

-

Inject the different concentrations of this compound over the immobilized protein surface and the reference cell at a constant flow rate.

-

Monitor the association phase during the injection, followed by the dissociation phase where only the running buffer flows over the chip.

-

Regenerate the sensor surface between different analyte concentrations using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) if the interaction is reversible.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the protein-immobilized flow cell to obtain the specific binding sensorgrams.

-

Globally fit the association and dissociation curves for all concentrations simultaneously to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine ka and kd.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and the specific molecular interactions.

Methodology:

-

Crystallization:

-

Co-crystallization: Purified target protein is incubated with an excess of this compound (typically 5-10 fold molar excess) prior to setting up crystallization trials. This pre-formed complex is then screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Soaking: Alternatively, apo-crystals of the target protein are grown first. These crystals are then transferred to a solution containing the crystallization mother liquor supplemented with a high concentration of this compound (typically 1-10 mM) and incubated for a period ranging from minutes to hours.

-

-

Cryo-protection and Data Collection:

-

Crystals are briefly soaked in a cryo-protectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

The cryo-protected crystal is mounted on a loop and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed (indexed, integrated, and scaled) using specialized software.

-

The structure is solved using molecular replacement, using a previously determined structure of the apo-protein or a homologous protein as a search model.

-

The electron density map is calculated. Clear and unambiguous electron density for the bound this compound should be visible in the active site.

-

The ligand is modeled into the electron density, and the entire protein-ligand complex is refined to improve the fit between the model and the experimental data.

-

The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).

-

Visualizations

Signaling Pathway: Inhibition of the Coagulation Cascade

This compound, by inhibiting thrombin, directly interferes with the final common pathway of the blood coagulation cascade. This prevents the conversion of fibrinogen to fibrin, which is essential for clot formation.

Experimental Workflow: Isothermal Titration Calorimetry

The following diagram illustrates the typical workflow for determining the thermodynamic parameters of this compound binding to a target protein using ITC.

Conclusion

This compound remains a valuable tool for the study of serine protease inhibition. While detailed quantitative binding and thermodynamic data for this specific derivative are sparse, the established knowledge of its parent compound, benzamidine, provides a robust framework for understanding its mechanism of action. The enhanced affinity suggested by qualitative and comparative studies highlights the importance of subtle chemical modifications in tuning ligand-protein interactions. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to further elucidate the precise nature of these interactions, contributing to the rational design of more potent and selective enzyme inhibitors for therapeutic applications.

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 4-Methyl-Benzamidine in Aqueous Buffers

For Immediate Release

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 4-methyl-benzamidine, a critical consideration for researchers, scientists, and drug development professionals. Due to a lack of extensive published data for this compound, this document leverages available information on its parent compound, benzamidine, to provide reasoned estimations and detailed experimental protocols for in-house characterization.

Executive Summary

This compound, often utilized as its hydrochloride salt, is a compound of interest in pharmaceutical research, particularly as a serine protease inhibitor. Its efficacy in aqueous-based assays and formulations is fundamentally linked to its solubility and stability. This guide synthesizes known data for the closely related benzamidine and provides a framework for determining these critical parameters for this compound. The hydrochloride salt is generally considered to have good aqueous solubility and stability.

Physicochemical Properties

The physicochemical properties of this compound are foundational to its behavior in aqueous media.

| Property | Data for Benzamidine (Parent Compound) | Estimated Data for this compound |

| Molecular Formula | C₇H₈N₂ | C₈H₁₀N₂ |

| Molecular Weight | 120.15 g/mol | 134.18 g/mol |

| pKa | 11.6 | ~11.8 (estimated) |

| Appearance | White solid | White powder |

Note: The pKa of this compound is estimated to be slightly higher than that of benzamidine due to the electron-donating effect of the para-methyl group, which increases the basicity of the amidine moiety.

Aqueous Solubility

The solubility of this compound is expected to be pH-dependent due to its basic nature. As the hydrochloride salt, it is anticipated to be freely soluble in water. Below its pKa, the protonated, charged form (the amidinium ion) will predominate, leading to higher aqueous solubility. Above the pKa, the neutral, less soluble form will be more prevalent.

Table 2: Aqueous Solubility Data (Estimated)

| Buffer System (pH) | Temperature (°C) | Solubility of Benzamidine HCl (Parent Compound) | Estimated Solubility of this compound HCl |

| Water | 25 | 50-100 mg/mL | High; expected to be in a similar range |

| PBS (pH 7.4) | 25 | ~3 mg/mL | Likely slightly lower than benzamidine HCl due to the increased hydrophobicity of the methyl group |

| Acetate Buffer (pH 4.5) | 25 | High | High (predominantly protonated form) |

| Borate Buffer (pH 9.0) | 25 | Moderate | Moderate (approaching the pKa) |

Stability in Aqueous Buffers

The primary degradation pathway for benzamidines in aqueous solution is hydrolysis, particularly under basic conditions. The amidine functional group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding amide. For this compound, the expected primary degradation product is 4-methyl-benzamide.

Table 3: Stability Data for Benzamidine in Aqueous Solution (Room Temperature)

| pH | Half-life (t₁/₂) | Primary Degradation Pathway |

| 9.0 | 300 days | Hydrolysis |

| 11.0 | 6 days | Hydrolysis |

| 13.0 | 15 hours | Hydrolysis |

It is anticipated that this compound will exhibit a similar stability profile, with hydrolysis being the main degradation route in alkaline solutions. Aqueous solutions, especially if not buffered to a slightly acidic pH, should be prepared fresh and stored under refrigeration when not in use.

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at the desired pH values.

-

Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated stability-indicating HPLC-UV method.

-

Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol for Stability Assessment (Forced Degradation Study)

-

Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

-

Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C, 60°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. For the acidic and alkaline samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. The method should be capable of separating the parent this compound peak from any degradation products.

-

Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. For first-order degradation kinetics, the slope of the line will be the negative of the degradation rate constant (k). The half-life can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Logical Relationship of Factors Affecting Stability

Caption: Factors influencing the stability of this compound.

Proposed Hydrolytic Degradation Pathway

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for determining the stability of this compound.

Conclusion

While specific quantitative solubility and stability data for this compound remain to be fully elucidated in the public domain, a robust understanding can be inferred from its parent compound, benzamidine. It is a basic compound, with its hydrochloride salt exhibiting good aqueous solubility. The primary stability concern is hydrolysis under alkaline conditions. The provided experimental protocols offer a clear path for researchers to generate the specific data required for their formulation and development needs, ensuring the successful application of this compound in their work.

Understanding the Binding Affinity of 4-Methyl-Benzamidine to Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the synthetic inhibitor 4-methyl-benzamidine and the serine protease thrombin, a key enzyme in the blood coagulation cascade.[1] Understanding the affinity and mechanism of this binding is crucial for the development of novel antithrombotic agents. This document outlines the quantitative binding data for the parent compound benzamidine, details the experimental protocols for determining binding affinity, and illustrates the relevant physiological signaling pathways of thrombin.

Quantitative Binding Affinity Data

For comparative purposes, the inhibition constants (Ki) for benzamidine binding to thrombin are summarized in the table below. The Ki value is a measure of the inhibitor's binding affinity; a smaller Ki indicates a more potent inhibitor.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Assay Conditions |

| Benzamidine | Human Thrombin | 220 µM | - |

| Benzamidine | Human Thrombin | 320 µM | - |

| Benzamidine (protonated) | Human Thrombin | 220,000 nM (220 µM) | pH 7.5, 25°C |

Data sourced from Cayman Chemical[3], Medchem Express[4], and BindingDB[5].

Experimental Protocols for Determining Binding Affinity

To accurately quantify the binding affinity of this compound to thrombin, several established biophysical and biochemical methods can be employed. The following sections detail the methodologies for three key experimental approaches.

Enzyme Inhibition Assay using a Chromogenic Substrate

This method determines the inhibition constant (Ki) by measuring the effect of the inhibitor on the rate of an enzyme-catalyzed reaction. For thrombin, a chromogenic substrate that releases a colored product upon cleavage is utilized.[6][7][8]

Principle: The amidolytic activity of thrombin is measured by its ability to cleave a synthetic chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is proportional to the active thrombin concentration. In the presence of a competitive inhibitor like this compound, this rate is reduced. By measuring the initial reaction velocities at various substrate and inhibitor concentrations, the Ki can be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[6]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer such as 50 mM Tris-HCl with 0.2% Bovine Serum Albumin (BSA) at pH 8.3.

-

Human α-Thrombin: Prepare a stock solution of purified human α-thrombin in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 0.16 µM).

-

This compound (Inhibitor): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

-

Chromogenic Substrate (e.g., S-2238): Prepare a stock solution in sterile, deionized water. The final concentration should be around the Km value for the enzyme.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the thrombin enzyme solution to each well.

-

Add 10 µL of the diluted this compound solutions (or assay buffer for the enzyme control) to the respective wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 40 µL of the thrombin substrate solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-20 minutes.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the enzyme control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[9][10]

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (thrombin) in the sample cell of the calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Detailed Protocol:

-

Sample Preparation:

-

Buffer: Both thrombin and this compound must be in an identical, extensively dialyzed buffer to minimize heats of dilution. A suitable buffer would be Phosphate-Buffered Saline (PBS) at pH 7.4. If DMSO is required to solubilize the inhibitor, the same concentration of DMSO must be present in the thrombin solution.

-

Thrombin: Prepare a solution of purified thrombin at a concentration typically in the range of 10-100 µM.

-

This compound: Prepare a solution of this compound at a concentration 10-20 times that of the thrombin solution.

-

-

ITC Experiment:

-

Thoroughly degas both the protein and ligand solutions.

-

Load the thrombin solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Subtract the heat of dilution, determined from a control experiment titrating the ligand into the buffer alone.

-

Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Principle: One of the binding partners (the ligand, typically thrombin) is immobilized on a sensor chip surface. The other binding partner (the analyte, this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Detailed Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified thrombin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent immobilization via primary amine groups.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer).

-

Inject the different concentrations of this compound over the immobilized thrombin surface at a constant flow rate.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

Between injections of different analyte concentrations, regenerate the sensor surface using a solution that disrupts the binding without denaturing the immobilized thrombin (e.g., a short pulse of low pH glycine or high salt).

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

Fit the association and dissociation curves for each analyte concentration to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

-

Thrombin Signaling Pathways and Experimental Workflow

Thrombin exerts its physiological effects primarily by activating Protease-Activated Receptors (PARs), which are G-protein coupled receptors.[8] The following diagrams illustrate the key signaling cascades initiated by thrombin and a generalized workflow for the characterization of a thrombin inhibitor.

Caption: Thrombin signaling through Protease-Activated Receptors (PARs).

Caption: Workflow for characterizing thrombin inhibitors.

References

- 1. youtube.com [youtube.com]

- 2. Selective inhibition of thrombin by (2R,4R)-4-methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl++ +) sulfonyl]-l-arginyl)]-2-piperidinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA | PLOS One [journals.plos.org]

- 5. A Novel allosteric pathway of thrombin inhibition: Exosite II mediated potent inhibition of thrombin by chemo-enzymatic, sulfated dehydropolymers of 4-hydroxycinnamic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A screening procedure to evaluate the anticoagulant activity and the kinetic behaviour of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote [mdpi.com]

Spectroscopic and Synthetic Profile of 4-Methyl-benzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-benzamidine, also known as p-toluamidine, is an aromatic amidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds, including enzyme inhibitors and receptor modulators. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in synthetic and analytical workflows. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, alongside a detailed experimental protocol for its synthesis and subsequent spectroscopic analysis. While experimental spectra for this specific compound are not widely published, this guide presents predicted data based on the analysis of its structural analogue, benzamidine, and established principles of spectroscopy.

Chemical Structure and Properties

This compound is typically handled as its hydrochloride salt to improve stability. The structure consists of a toluene scaffold with an amidine functional group at the 4-position.

DOT Script of this compound Hydrochloride Structure

Caption: Structure of this compound Hydrochloride.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound hydrochloride. These predictions are based on the known spectral data of benzamidine hydrochloride and the expected influence of the 4-methyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Hydrochloride (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.4 | Singlet (broad) | 2H | -NH₂ |

| ~9.1 | Singlet (broad) | 2H | -NH₂ |

| ~7.8 | Doublet | 2H | Aromatic H (ortho to amidine) |

| ~7.4 | Doublet | 2H | Aromatic H (meta to amidine) |

| ~2.4 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Hydrochloride (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C (amidine) |

| ~143 | Aromatic C (para to amidine) |

| ~129 | Aromatic C (meta to amidine) |

| ~128 | Aromatic C (ortho to amidine) |

| ~127 | Aromatic C (ipso to amidine) |

| ~21 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound Hydrochloride (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Strong, Broad | N-H stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1670 | Strong | C=N stretching |

| ~1610 | Medium | Aromatic C=C stretching |

| ~1500 | Medium | N-H bending |

| ~820 | Strong | p-disubstituted benzene C-H bending |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular ion) |

| 119 | ~80 | [M - NH₃]⁺ |

| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound Hydrochloride via Pinner Reaction

This protocol describes the synthesis of this compound hydrochloride from 4-methylbenzonitrile (p-tolunitrile) using the Pinner reaction.

DOT Script of Pinner Reaction Workflow

Caption: Pinner synthesis of this compound HCl.

Materials:

-

4-Methylbenzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia solution in ethanol (saturated at 0°C)

Procedure:

-

A solution of 4-methylbenzonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a calcium chloride drying tube, and a magnetic stirrer.

-

The flask is cooled to 0°C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is monitored for the formation of a precipitate (the imidate hydrochloride, or Pinner salt).

-

After the reaction is complete, the flask is sealed and stored at a low temperature to allow for complete precipitation.

-

The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield the ethyl 4-methylbenzimidate hydrochloride.

-

The imidate hydrochloride is then added to a saturated solution of ammonia in ethanol at 0°C.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.

Spectroscopic Analysis Workflow

DOT Script of Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid this compound hydrochloride is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of this compound (the free base, obtained by neutralization of the hydrochloride salt) is prepared in a suitable volatile solvent like methanol.

-

Data Acquisition: The mass spectrum is obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a reliable synthetic protocol for this compound. The provided data and methodologies are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and utilization of this important chemical entity. The combination of predictive data and detailed experimental workflows offers a comprehensive framework for the successful synthesis and characterization of this compound and its derivatives.

Inactivation Kinetics of Proteases by 4-Methyl-benzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, play critical roles in a vast array of physiological processes, ranging from digestion and blood coagulation to cellular signaling and apoptosis. Dysregulation of protease activity is implicated in numerous pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development of specific and potent protease inhibitors is a cornerstone of modern drug discovery. Among the various classes of inhibitors, benzamidine and its derivatives have long been recognized as effective competitive inhibitors of serine proteases, a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site.

This technical guide provides an in-depth exploration of the inactivation kinetics of proteases by 4-methyl-benzamidine, a substituted benzamidine derivative. We will delve into the mechanism of inhibition, present available quantitative data and structure-activity relationship insights, detail relevant experimental protocols for kinetic analysis, and visualize key concepts through diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of protease biochemistry and the development of novel protease-targeted therapeutics.

Mechanism of Action: Competitive Inhibition

This compound, like its parent compound benzamidine, acts as a reversible competitive inhibitor of serine proteases. The inhibitory mechanism is rooted in its structural mimicry of the side chains of arginine and lysine, the natural substrates for many serine proteases such as trypsin, thrombin, and plasmin.

The positively charged amidinium group of this compound forms a strong ionic interaction with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.[1] This interaction anchors the inhibitor within the active site, physically blocking the entry of the substrate and thereby preventing catalysis. The benzene ring of the inhibitor further stabilizes this binding through hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket. The methyl group at the para-position of the benzene ring can further influence these hydrophobic interactions and the electronic properties of the molecule.

Caption: A generalized workflow for the kinetic analysis of a protease inhibitor.

Detailed Methodologies

1. Determination of Michaelis-Menten Constants (K_m and V_max):

-

Prepare a series of dilutions of the substrate in the assay buffer.

-

To each well of a 96-well plate, add a fixed concentration of the protease.

-

Initiate the reaction by adding the different concentrations of the substrate to the wells.

-

Measure the initial reaction velocity (V_0) for each substrate concentration by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Plot V_0 versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

2. Inhibition Assays:

-

Choose a substrate concentration around the determined K_m value.

-

Prepare a series of dilutions of this compound.

-

In the wells of a 96-well plate, pre-incubate the protease with the different concentrations of this compound for a set period (e.g., 15-30 minutes) to allow for the establishment of the enzyme-inhibitor equilibrium.

-

Initiate the reaction by adding the substrate to each well.

-

Measure the initial reaction velocity (V_0) for each inhibitor concentration.

3. Data Analysis to Determine K_i:

The K_i for a competitive inhibitor can be determined graphically using a Lineweaver-Burk plot or a Dixon plot.

-

Lineweaver-Burk Plot:

-

Perform the inhibition assay with multiple substrate concentrations at several fixed inhibitor concentrations.

-

Plot 1/V_0 versus 1/[S] for each inhibitor concentration.

-

For a competitive inhibitor, the resulting lines will intersect on the y-axis. The x-intercept of each line is -1/K_m,app, where K_m,app is the apparent K_m in the presence of the inhibitor.

-

K_i can be calculated from the relationship: K_m,app = K_m * (1 + [I]/K_i), where [I] is the inhibitor concentration.

-

-

Dixon Plot:

-

Perform the inhibition assay at a fixed substrate concentration with varying inhibitor concentrations.

-

Plot 1/V_0 versus the inhibitor concentration ([I]).

-

The x-intercept of the resulting line is equal to -K_i.

-

Conclusion

References

Methodological & Application

Application Notes and Protocols for Using 4-methyl-benzamidine in Cell Lysis Buffer for Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the effective use of 4-methyl-benzamidine as a serine protease inhibitor in cell lysis buffers for the extraction of high-quality proteins. Adherence to these guidelines will help ensure the integrity and stability of protein samples for downstream applications.

Introduction

During cell lysis for protein extraction, the release of endogenous proteases is a major concern as it can lead to the degradation of target proteins, compromising experimental results. Serine proteases, a major class of proteolytic enzymes, are ubiquitously present in cells and are particularly active during lysis. This compound is a reversible competitive inhibitor of serine proteases, such as trypsin and trypsin-like enzymes.[1][2] Its inclusion in lysis buffers is a critical step to preserve the integrity of the extracted proteins. These application notes provide a comprehensive guide to utilizing this compound for optimal protein yield and purity.

Mechanism of Action

This compound functions by binding to the active site of serine proteases, preventing the substrate from binding and thus inhibiting proteolytic activity. This inhibition is reversible, meaning the inhibitor can dissociate from the enzyme. Therefore, it is crucial to maintain an adequate concentration of this compound throughout the extraction process to ensure continuous protection of the protein sample.

Data Presentation: Efficacy of this compound

While direct comparative studies on protein yield and purity using this compound are not extensively published in a side-by-side format, the effectiveness of benzamidine derivatives as protease inhibitors is well-established. The following tables provide an overview of the inhibitory constants (Ki) of benzamidine against various serine proteases and a qualitative comparison with other common protease inhibitors. A lower Ki value indicates stronger inhibition.

Table 1: Inhibition Constants (Ki) of Benzamidine for Various Serine Proteases

| Serine Protease | Inhibition Constant (Ki) |

| Trypsin (bovine) | 18.4 µM[3] |

| Thrombin | - |

| Plasmin | - |

| Kallikrein (plasma) | 30 nM; 100 nM[2] |

| Kallikrein (tissue) | 1 nM[2] |

Note: Data for this compound specifically is limited; however, benzamidine data provides a strong indication of its efficacy. The methyl group in this compound can potentially enhance its binding affinity.

Table 2: Qualitative Comparison of Common Serine Protease Inhibitors

| Inhibitor | Type | Target Proteases | Working Concentration | Key Characteristics |

| This compound | Reversible, Competitive | Serine proteases (e.g., trypsin, thrombin) | 0.5 - 2 mM | Reversible, requires continuous presence. |

| PMSF | Irreversible | Serine proteases, some cysteine proteases | 0.1 - 1 mM | Irreversible, short half-life in aqueous solutions, toxic. |

| AEBSF | Irreversible | Serine proteases | 0.1 - 1 mM | Less toxic and more stable alternative to PMSF. |

| Aprotinin | Reversible | Serine proteases | 1 - 2 µg/mL | Polypeptide inhibitor, effective at low concentrations. |

| Leupeptin | Reversible | Serine and cysteine proteases | 1 - 10 µM | Broad-spectrum serine and cysteine protease inhibitor. |

Experimental Protocols

Protocol 1: Preparation of Cell Lysis Buffer with this compound

This protocol describes the preparation of a standard RIPA (Radioimmunoprecipitation Assay) buffer supplemented with this compound. This buffer is suitable for the extraction of total cellular proteins from a variety of cell types.

Materials:

-

Tris-HCl

-

NaCl

-

NP-40 (or IGEPAL CA-630)

-

Sodium deoxycholate

-

SDS (Sodium Dodecyl Sulfate)

-

EDTA (Ethylenediaminetetraacetic acid)

-

This compound hydrochloride

-

Other protease and phosphatase inhibitors (optional)

-

Nuclease (e.g., Benzonase) (optional)

-

Distilled, deionized water

Lysis Buffer Formulation (1X RIPA Buffer):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

Procedure:

-

Prepare a 100 mM stock solution of this compound hydrochloride in distilled, deionized water. This stock solution should be prepared fresh.

-

To prepare 10 mL of complete lysis buffer, combine the following on ice:

-

10 mL of 1X RIPA buffer

-

100 µL of 100 mM this compound stock solution (final concentration: 1 mM)

-

(Optional) Add other protease and phosphatase inhibitors to their recommended final concentrations.

-

(Optional) Add nuclease to reduce viscosity from nucleic acids.

-

-

Mix gently and keep the complete lysis buffer on ice until use.

Protocol 2: Protein Extraction from Adherent Mammalian Cells

Materials:

-

Cultured adherent mammalian cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Complete Lysis Buffer (from Protocol 1)

-

Cell scraper

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold complete lysis buffer to the plate (e.g., 500 µL for a 10 cm plate).

-

Incubate the plate on ice for 15-30 minutes.

-

Using a pre-chilled cell scraper, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Vortex the lysate gently for 15 seconds.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford assay). Note that some protease inhibitors may interfere with certain protein assays.[4]

-

The protein lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 3: Protein Extraction from Suspension Cells

Materials:

-

Cultured suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Complete Lysis Buffer (from Protocol 1)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold complete lysis buffer (e.g., 1 mL per 10^7 cells).

-

Incubate on ice for 30 minutes with occasional gentle vortexing.

-

Proceed from step 8 of Protocol 2.

Mandatory Visualizations

Signaling Pathway Diagram

Serine proteases are critically involved in various signaling pathways, including those related to cancer progression where they can activate protease-activated receptors (PARs) and growth factors like HGF.[5][6][7][8][9] The following diagram illustrates a simplified serine protease-mediated signaling pathway in cancer.

Caption: Serine protease-mediated activation of c-Met and PAR2 signaling pathways.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical protein extraction and subsequent analysis by Western Blotting, highlighting the inclusion of this compound.

Caption: Workflow for protein extraction and Western Blot analysis.

References

- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Type II Transmembrane Serine Protease Mediated Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane-anchored Serine Proteases and Protease-activated Receptor-2 (PAR-2)-mediated Signaling: Co-conspirators in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Serine Proteases at the Tumor-Stroma Interface [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Role of Serine Proteases at the Tumor-Stroma Interface - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Serine Protease Purification using 4-Methyl-benzamidine Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in a variety of diseases, making them important targets for drug development. The purification of serine proteases is a critical step in their characterization and in the development of specific inhibitors. Affinity chromatography, a powerful technique that separates proteins based on specific binding interactions, is an ideal method for isolating serine proteases.

This document provides detailed application notes and protocols for the purification of serine proteases using affinity chromatography with a 4-methyl-benzamidine-based resin. While the user specified this compound, the vast majority of commercially available resins and published literature utilize the closely related and functionally similar compound, p-aminobenzamidine. Therefore, the protocols and data presented herein are based on the extensive information available for p-aminobenzamidine as a highly relevant and effective alternative. Benzamidine and its derivatives are competitive inhibitors that bind reversibly to the active site of many serine proteases, making them excellent ligands for affinity purification.

Principle of Benzamidine Affinity Chromatography

Benzamidine acts as a competitive inhibitor of trypsin-like serine proteases by binding to the S1 specificity pocket of the enzyme. The positively charged amidinium group of benzamidine forms a salt bridge with the negatively charged carboxylate of the conserved Aspartate 189 residue at the bottom of the S1 pocket. This specific and reversible interaction is the basis for the high selectivity of benzamidine-based affinity chromatography.

The affinity resin consists of benzamidine (or a derivative like p-aminobenzamidine) covalently attached to a solid support, typically agarose beads. When a crude protein mixture containing serine proteases is passed through the column, the serine proteases bind to the immobilized benzamidine, while other proteins with no affinity for the ligand pass through. After a washing step to remove non-specifically bound proteins, the purified serine proteases are eluted by changing the buffer conditions to disrupt the enzyme-ligand interaction.

Quantitative Data Summary

The following tables summarize the performance of benzamidine-based affinity chromatography for the purification of various serine proteases.

Table 1: Purification of Trypsin

| Starting Material | Ligand | Purification Fold | Yield (%) | Specific Activity (U/mg) | Reference |

| Crude Trypsin Solution | p-Aminobenzamidine-Chitosan | > 7 | 60-80 | > 9500 BAEE units/mg | [1] |

| Commercial Trypsin | p-Aminobenzamidine-Agarose | 6.13 | 82.6 | 1637.1 IU/mg | [2] |

Table 2: Purification of Thrombin

| Starting Material | Ligand | Purification Fold | Yield (%) | Reference |

| Human Plasma Fraction | Benzamidine-Spherodex | ~160 | ~80 | [3] |

| Bovine Thrombin | m-aminobenzamidine-agarose | - | - | [2] |

Table 3: Purification of Urokinase

| Starting Material | Ligand | Purification Fold | Yield (%) | Reference |

| Crude Urokinase | p-Aminobenzamidine-Sepharose | 9 | 108.3 | [4] |

| Human Kidney Cell Culture | p-Aminobenzamidine-Sepharose | 48.4 | 35 | [5] |

| Conditioned Media | SP-Sepharose (Ion-Exchange) | 93 | 74 | [6] |

Table 4: Purification of Kallikrein

| Starting Material | Ligand | Recovery (%) | Specific Activity | Reference |

| Rat Plasma | Sepharose-Aprotinin (eluted with p-aminobenzamidine) | 82-88 | 1.23 nmoles pNA/min x mg | [7] |

| Human Plasma | PKSI-527-Toyopearl | 63 | - | [6] |

Experimental Protocols

Protocol 1: General Purification of a Serine Protease using Benzamidine-Agarose

This protocol provides a general procedure for the purification of a serine protease from a crude sample. Optimization of buffer pH, salt concentration, and elution conditions may be necessary for specific proteases.

Materials:

-

Benzamidine-Agarose resin (e.g., Benzamidine Sepharose)

-

Chromatography column

-

Peristaltic pump and tubing

-

UV spectrophotometer or protein assay reagents

-

Fraction collector

-

Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[8][9]

-

Elution Buffer (Option 1 - pH shift): 50 mM Glycine-HCl, pH 3.0[8]

-

Elution Buffer (Option 2 - Competitive Elution): 20 mM p-aminobenzamidine in Binding Buffer[8]

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0

-

Regeneration Buffers:

-

Storage Solution: 20% Ethanol in 50 mM Sodium Acetate, pH 4.0[8]

Procedure:

-

Column Packing:

-

Gently resuspend the Benzamidine-Agarose resin in its storage solution.

-

Pour the desired volume of slurry into the chromatography column.

-

Allow the resin to settle and the storage solution to drain.

-

Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer.[8]

-

-

Sample Preparation and Loading:

-

Clarify the crude protein sample by centrifugation or filtration to remove any particulate matter.

-

Adjust the sample to the same pH and ionic strength as the Binding Buffer. This can be done by dialysis or buffer exchange.

-

Apply the prepared sample to the equilibrated column at a flow rate of 0.5-1 mL/min.

-

-

Washing:

-

Wash the column with 5-10 CV of Binding Buffer to remove unbound and non-specifically bound proteins.[8]

-

Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

-

Elution:

-

For pH shift elution:

-

Elute the bound serine protease with 5-10 CV of Elution Buffer (pH 3.0).[8]

-

Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the enzyme.

-

-

For competitive elution:

-

Elute the bound serine protease with 5-10 CV of Elution Buffer containing p-aminobenzamidine.

-

Collect fractions. Note that the eluting agent will interfere with A280 readings, so protein-containing fractions will need to be identified by other means (e.g., activity assay, SDS-PAGE).[8]

-

-

-

Analysis of Fractions:

-

Determine the protein concentration and enzymatic activity of the collected fractions.

-

Analyze the purity of the fractions using SDS-PAGE.

-

Pool the fractions containing the purified serine protease.

-

-

Column Regeneration and Storage:

Protocol 2: Removal of Thrombin after Fusion Protein Cleavage

This protocol is designed for the removal of thrombin from a protein sample following the cleavage of a fusion tag.

Materials:

-

HiTrap Benzamidine FF (high sub) column (pre-packed) or Benzamidine-Agarose resin

-

Syringe or chromatography system

-

Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4[10]

-

Elution Buffer: 50 mM Glycine-HCl, pH 3.0[10]

Procedure:

-

Column Equilibration:

-